Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 2055840-73-6) is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core modified with a hydroxymethyl group at position 1 and a benzyl ester at position 2. Its molecular formula is C₁₄H₁₇NO₃, with a molecular weight of 247.294 g/mol . This compound is categorized as a "Protein Degrader Building Block," indicating its utility in proteolysis-targeting chimera (PROTAC) research or related drug discovery fields . It is commercially available with ≥97% purity and is stored at room temperature .
The bicyclo[3.1.0]hexane scaffold confers rigidity, while the hydroxymethyl group enhances solubility and provides a handle for further derivatization. The benzyl ester acts as a protective group, which can be selectively cleaved under hydrogenation or acidic conditions .
Properties
IUPAC Name |
benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-10-14-6-12(14)7-15(9-14)13(17)18-8-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGWUTLIQUXXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CN(C2)C(=O)OCC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the formation of the bicyclic core followed by functionalization. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed by either organic or iridium photoredox catalysts under blue LED irradiation, yielding good results with various cyclopropene and cyclopropylaniline derivatives .
Another approach involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium, which forms the 1-azabicyclo[3.1.0]hexane core through an intramolecular cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve scalable versions of the laboratory synthesis routes. Optimizing reaction conditions for higher yields and purity, as well as developing efficient purification processes, would be key steps in industrial production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Benzyl 1-(carboxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Reduction: Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-methanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is notable for its role in the development of pharmaceuticals, particularly as a precursor for compounds with therapeutic properties.
Antidepressant Properties
Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane exhibit antidepressant effects by acting on monoamine neurotransmitter systems. For instance, compounds related to benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane have shown promise in treating conditions like depression and anxiety disorders, potentially serving as alternatives to traditional antidepressants .
Neuroprotective Effects
Some studies suggest that compounds derived from this bicyclic structure may provide neuroprotective benefits, which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease .
Agricultural Applications
This compound has also been explored for its agricultural applications, particularly in plant biology.
Plant Sterilization
Derivatives of 3-azabicyclo[3.1.0]hexane have shown efficacy in sterilizing male anthers of plants, which can be useful in hybrid seed production and controlling plant reproduction . This property can enhance crop yield and quality by ensuring controlled pollination.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing various complex molecules.
Synthesis of Novel Compounds
The compound can be utilized as an intermediate in the synthesis of other bioactive molecules, including those with potential pharmaceutical applications . Its unique bicyclic structure allows for the modification of functional groups, leading to the creation of diverse derivatives with tailored properties.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
Mechanism of Action
The mechanism by which Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects is not fully understood. its bicyclic structure suggests it may interact with biological targets through unique binding modes. The compound could potentially modulate enzyme activity or receptor binding, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The hydroxymethyl group in the target compound enhances polarity compared to carboxylic acid () or simple esters (). This improves aqueous solubility, critical for biological assays . Benzyl vs. tert-Butyl Esters: Benzyl esters (e.g., target compound) are more labile under hydrogenolysis, whereas tert-butyl esters () require acidic conditions for cleavage .
Stereochemical Considerations: The (1R,5S,6S)-configured amino derivative () highlights the importance of stereochemistry in drug design, particularly for binding affinity to biological targets .
Applications: The target compound’s role in protein degradation distinguishes it from analogs like the tert-butyl derivative (), which lacks functional handles for conjugation . Amino-substituted derivatives (e.g., ) are utilized in kinase or BET inhibitors, as seen in the synthesis of BET inhibitor intermediates () .
Physicochemical and Stability Data
Stability Insights:
Biological Activity
Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 2055840-73-6) is a compound belonging to the class of azabicyclic compounds, which have garnered attention for their potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound consists of a bicyclic framework with a hydroxymethyl group and a carboxylate moiety, contributing to its biological properties.
Biological Activity Overview
This compound has been studied for various biological activities, primarily focusing on its potential as a therapeutic agent.
Pharmacological Profile
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Opioid Receptor Interaction :
- Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including the target compound, exhibit interactions with opioid receptors, particularly the mu-opioid receptor (MOR). These interactions suggest potential applications in pain management and analgesia.
- A study highlighted that certain derivatives acted as antagonists at the MOR, indicating their role in modulating opioid activity .
-
Antiviral Activity :
- Preliminary studies have suggested that compounds related to this compound may possess antiviral properties, particularly against viral proteases like SARS-CoV-2 Mpro.
- The mechanism involves inhibition of viral replication through interaction with viral enzymes, which is critical in the development of antiviral therapeutics .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds within the azabicyclo family:
The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes:
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Opioid Receptor Modulation :
- The compound's structure allows it to bind to opioid receptors, influencing pain pathways and potentially reducing dependency on traditional opioids.
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Enzyme Inhibition :
- By targeting viral proteases, the compound may disrupt viral replication cycles, making it a candidate for further development as an antiviral agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate?
- Methodology :
- Palladium-Catalyzed Cyclopropanation : N-Tosylhydrazones react with internal alkenes in the presence of Pd catalysts (e.g., Pd(OAc)₂) to form the bicyclic core. This method yields high diastereoselectivity and is scalable .
- Copper-Mediated Intramolecular Cyclopropanation : N-Allyl enamine carboxylates undergo CuBr- or CuBr₂/PhIO₂-mediated cyclization to construct the 3-azabicyclo[3.1.0]hexane scaffold. This approach is efficient for functionalized derivatives .
- Acylation of Amine Intermediates : Tert-butyl-protected 3-azabicyclo[3.1.0]hexane-6-amine derivatives (e.g., from ) are acylated with benzyl chloroformate or hydroxymethyl-containing reagents under basic conditions (e.g., TEA in DCM) .
Q. How is the compound characterized to confirm its structure and purity?
- Methodology :
-
X-ray Crystallography : Single-crystal X-ray diffraction (e.g., triclinic crystal system, space group P-1) confirms stereochemistry and bond angles. Empirical formula and unit cell parameters are validated (e.g., C₂₆H₃₅N₃O₄, 453.57 g/mol) .
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LCMS and NMR : High-resolution LCMS (e.g., m/z = 378.4 ) and ¹H/¹³C NMR (e.g., δH 1.0–5.0 ppm in DMSO-d₆ ) verify molecular weight and functional groups.
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Chromatography : Silica gel column chromatography (e.g., eluting with EtOAc/cyclohexane) and SPE purification (e.g., NH₂ cartridges) ensure purity .
Table 1 : Crystallographic Data for a Related Derivative (from )
Parameter Value Empirical Formula C₂₆H₃₅N₃O₄ Formula Weight 453.57 g/mol Crystal System Triclinic Space Group P-1 Temperature 220 K
Q. What strategies optimize stereochemical outcomes during synthesis?
- Methodology :
- Chiral Catalysts : Use of Pd or Ru catalysts with chiral ligands (e.g., BINAP) to control enantioselectivity in cyclopropanation .
- Diastereoselective Reduction : NaBH₃CN in acetic acid selectively reduces double bonds in 3-azabicyclo[3.1.0]hex-2-enes to yield trans-diastereomers .
- Protecting Group Strategies : Boc or benzyl groups stabilize reactive amines, preventing racemization during functionalization .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the bicyclic core) affect biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies :
- Para-substituted aryl groups (e.g., 4-methylphenyl in bicifadine) enhance analgesic activity in rodent models .
- N-Alkylation (e.g., N-methyl vs. N-allyl) drastically alters potency; N-methyl derivatives retain activity, while bulkier groups abolish it .
- BET Inhibition : Substitution at the hydroxymethyl position with carboxamide groups (e.g., 2,3-dihydrobenzofuran derivatives) improves binding to bromodomains .
Q. What methods improve synthetic yields and scalability of the compound?
- Methodology :
- Coupling Reagents : HATU/TEA in DMF enables efficient amide bond formation (e.g., 89% yield in BET inhibitor synthesis) .
- Large-Scale Cyclopropanation : Pd-catalyzed reactions under inert atmospheres (N₂/Ar) achieve >80% yields in industrial settings .
- Workflow Optimization : Telescoped reactions (e.g., one-pot Boc deprotection and acylation) reduce intermediate isolation steps .
Q. How can the hydroxymethyl group be selectively functionalized for prodrug development?
- Methodology :
- Esterification : React with acyl chlorides (e.g., 4-methoxybenzoyl chloride) under basic conditions (TEA/DCM) .
- Oxidation : TEMPO/NaOCl converts hydroxymethyl to carboxylate for conjugation with targeting moieties .
- Protection-Deprotection : Boc-protection (Boc₂O/NaHCO₃) stabilizes the hydroxymethyl group during multi-step syntheses .
Q. What mechanistic insights explain the reactivity of the bicyclic core in cross-coupling reactions?
- Methodology :
- Carbocupration Pathways : Cu-mediated cyclopropanation proceeds via alkene carbometalation, forming strained bicyclic intermediates .
- Acid-Catalyzed Ring Opening : TFA cleaves Boc groups while preserving the bicyclic structure, enabling downstream functionalization .
- DFT Studies : Computational modeling predicts transition states for diastereoselective reductions .
Q. How do in vitro and in vivo stability profiles compare for derivatives of this compound?
- Methodology :
- Metabolic Stability Assays : Liver microsome studies (human/rat) assess esterase-mediated hydrolysis of the benzyl ester .
- Plasma Protein Binding : LC-MS/MS quantifies free vs. bound fractions in serum .
- Pharmacokinetic Profiling : Radiolabeled derivatives (³H/¹⁴C) track bioavailability and half-life in rodent models .
Q. Why do enantiomers of this compound exhibit divergent biological activities?
- Methodology :
- Chiral Resolution : HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers for individual testing .
- X-ray Crystallography : Absolute configuration (e.g., 1R,5S in bicifadine) correlates with analgesic efficacy .
- Docking Studies : Molecular modeling reveals enantiomer-specific interactions with target proteins (e.g., nAChR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
